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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of F-1322 involves multiple steps, starting with the preparation of the core naphthamide structure. The key steps include:
Formation of the naphthamide core: This involves the reaction of 3-hydroxy-2-naphthoic acid with appropriate reagents to form the naphthamide structure.
Introduction of the pyridylmethoxy group: This step involves the reaction of the naphthamide intermediate with 3-pyridylmethanol under suitable conditions to introduce the pyridylmethoxy group.
Attachment of the benzhydryloxy piperidine moiety: The final step involves the reaction of the intermediate with 4-(benzhydryloxy)piperidine to form the final compound, F-1322.
Industrial Production Methods
Industrial production of F-1322 would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of intermediates and the final product .
Chemical Reactions Analysis
Types of Reactions
F-1322 undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions can occur at the naphthamide core and the pyridylmethoxy group.
Substitution: Substitution reactions can occur at the aromatic rings, particularly the naphthamide and pyridylmethoxy groups.
Common Reagents and Conditions
Common reagents used in the reactions involving F-1322 include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of F-1322, which can be further characterized and studied for their potential biological activities .
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable tool for studying enzyme inhibition and reaction mechanisms.
Biology: F-1322 has been used to investigate the role of thromboxane A2 synthase and 5-lipoxygenase in various biological processes, including inflammation and immune response.
Medicine: The compound has shown promise in the treatment of respiratory diseases such as asthma and allergic rhinitis by inhibiting the production of inflammatory mediators.
Mechanism of Action
F-1322 exerts its effects by inhibiting thromboxane A2 synthase and 5-lipoxygenase, enzymes involved in the production of inflammatory mediators such as thromboxane A2 and leukotrienes. By inhibiting these enzymes, F-1322 reduces the production of these mediators, thereby alleviating inflammation and related symptoms. The compound also functions as a histamine antagonist, further contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
F-1322 can be compared with other thromboxane A2 synthase inhibitors and 5-lipoxygenase inhibitors, such as:
Zileuton: A 5-lipoxygenase inhibitor used in the treatment of asthma.
Aspirin: An inhibitor of thromboxane A2 synthase, commonly used as an anti-inflammatory and antiplatelet agent.
Montelukast: A leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
F-1322 is unique in its dual inhibition of both thromboxane A2 synthase and 5-lipoxygenase, as well as its histamine antagonist activity, making it a promising candidate for the treatment of inflammatory diseases .
Properties
Molecular Formula |
C37H37N3O4 |
---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
N-[2-(4-benzhydryloxypiperidin-1-yl)ethyl]-3-hydroxy-5-(pyridin-3-ylmethoxy)naphthalene-2-carboxamide |
InChI |
InChI=1S/C37H37N3O4/c41-34-24-32-30(14-7-15-35(32)43-26-27-9-8-18-38-25-27)23-33(34)37(42)39-19-22-40-20-16-31(17-21-40)44-36(28-10-3-1-4-11-28)29-12-5-2-6-13-29/h1-15,18,23-25,31,36,41H,16-17,19-22,26H2,(H,39,42) |
InChI Key |
ZBOYHAZRFJBUEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCNC(=O)C4=C(C=C5C(=C4)C=CC=C5OCC6=CN=CC=C6)O |
Synonyms |
F 1322 F-1322 N-(2-(4-(benzhydryloxy)piperidino)ethyl)-3-hydroxy-5-(3-pyridylmethoxy)-2-naphthamide |
Origin of Product |
United States |
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